molecular formula C13H12N4O2S2 B15107645 N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]propanamide

N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]propanamide

Cat. No.: B15107645
M. Wt: 320.4 g/mol
InChI Key: GELOILWQESAXQS-UHFFFAOYSA-N
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Description

This compound is a heterocyclic propanamide derivative featuring a thiazole core fused with a 1,3,4-oxadiazole ring and substituted with a thiophene moiety. The (2Z)-ylidene configuration indicates a planar, conjugated system, which may enhance electronic delocalization and stability. Its synthesis likely involves multi-step reactions, such as condensation of thiophene-derived oxadiazole precursors with functionalized thiazole intermediates under controlled conditions (e.g., refluxing in methanol or ethanol with catalysts like KOH) .

Properties

Molecular Formula

C13H12N4O2S2

Molecular Weight

320.4 g/mol

IUPAC Name

N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C13H12N4O2S2/c1-3-9(18)15-13-14-7(2)10(21-13)12-16-11(17-19-12)8-5-4-6-20-8/h4-6H,3H2,1-2H3,(H,14,15,18)

InChI Key

GELOILWQESAXQS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC(=C(S1)C2=NC(=NO2)C3=CC=CS3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]propanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the oxadiazole and thiazole rings, followed by their coupling to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to produce large quantities of the compound while maintaining high quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the oxadiazole ring produces amine derivatives.

Scientific Research Applications

N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thiazole- and oxadiazole-containing propanamides. Below is a comparative analysis with structurally related molecules from the literature:

Compound Name Key Substituents Melting Point (°C) Yield (%) Analytical Data (IR, MS) Reference
N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]propanamide Thiophene-oxadiazole, propanamide, methyl-thiazole Not reported Not reported Not available in evidence
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide Benzamide, dimethylamino-acryloyl, methylphenyl 200 82 IR: 1690, 1638 cm⁻¹; MS: m/z 392
(Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide Fluorophenyl, dimethoxyphenyl, dibenzothiadiazocine Not reported Not reported Synthesized via nitro reduction

Key Observations:

Substituent Effects: The thiophene-oxadiazole group in the target compound contrasts with the benzamide or dimethylamino-acryloyl groups in analogues (e.g., compound 4g ). These substitutions influence electronic properties and solubility. For instance, the thiophene moiety may enhance π-π stacking interactions compared to aromatic benzamide derivatives. The propanamide chain is a common feature, but its attachment to a methyl-thiazole scaffold in the target compound differentiates it from analogues with pyridine (e.g., compound 29 ) or substituted phenyl rings.

Synthetic Routes: The target compound’s synthesis likely parallels methods for similar propanamides, such as coupling oxadiazole-thiazole precursors with propanoyl chloride under basic conditions . In contrast, compound 4g employs dioxane/ethanol solvent systems, while compound 29 uses nitro-reduction with lead powder.

Physical and Spectroscopic Properties :

  • Melting points for analogues range widely (e.g., 200°C for compound 4g ), suggesting that the target compound’s thermal stability may depend on its unique substituents. IR and MS data for analogues highlight carbonyl (C=O) stretches near 1630–1690 cm⁻¹, which would be expected in the target compound as well .

Biological Activity

N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]propanamide (CAS Number: 1144465-47-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by multiple heterocyclic rings, which contribute to its biological properties. The molecular formula is C20H18N4O3S2C_{20}H_{18}N_{4}O_{3}S_{2}, with a molecular weight of 426.5 g/mol. This structural complexity is believed to enhance its interaction with biological targets.

Antimicrobial Activity

Research has shown that compounds containing the oxadiazole and thiazole moieties exhibit significant antimicrobial properties. A study involving similar derivatives indicated that these compounds were more effective against Gram-positive bacteria compared to Gram-negative strains. Specifically, the synthesized derivatives displayed notable activity against Bacillus cereus , Bacillus thuringiensis , and other Gram-positive organisms .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismActivity Level
Compound ABacillus cereusHigh
Compound BBacillus thuringiensisModerate
Compound CE. coliLow

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. It was found to exhibit moderate to good activity against liver carcinoma cell lines (e.g., HUH7), with IC50 values that were competitive with standard chemotherapeutic agents like 5-Fluorouracil (5-FU). The most effective derivatives demonstrated IC50 values as low as 10.1 µM .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 Value (µM)Comparison with 5-FU
HUH710.1Better
MCF718.78Comparable
HCT116Not AvailableN/A

The proposed mechanism of action for this compound involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition leads to decreased proliferation of cancer cells and enhances the compound's anticancer efficacy . Additionally, the presence of the oxadiazole group is thought to improve lipophilicity, facilitating cellular uptake and enhancing biological activity.

Case Studies

Recent studies have highlighted the dual antimicrobial and anticancer potential of compounds similar to this compound. For instance:

  • Study on Antimicrobial Efficacy : A series of novel oxadiazole derivatives were synthesized and tested against various bacterial strains. The results indicated enhanced activity against resistant strains, suggesting potential for development into new antibiotics.
  • Cytotoxicity Assessment : In vitro studies using human cancer cell lines demonstrated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index .

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